molecular formula C10H7BrClN B1384784 6-Bromo-4-chloro-5-methylquinoline CAS No. 1459275-73-0

6-Bromo-4-chloro-5-methylquinoline

Cat. No. B1384784
M. Wt: 256.52 g/mol
InChI Key: OAJIJBLHJIHQBH-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-5-methylquinoline is an organic compound used in various scientific experiments for its unique physical and chemical properties. It has a molecular weight of 256.53 and a molecular formula of C10H7BrClN .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloro-5-methylquinoline consists of a quinoline core with bromine, chlorine, and methyl substituents. The exact mass of the molecule is 254.945038 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-4-chloro-5-methylquinoline are not detailed in the search results, quinoline derivatives are known to participate in a variety of reactions. These can include oxidative dehydrogenation reactions, deoxygenation reactions, and conversions of various N-vinyl and N-aryl amides to the corresponding pyridine and quinoline derivatives .

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Knorr Synthesis : The Knorr synthesis involves a condensation between β-keto esters and bromoaniline, followed by cyclization into 6-bromo-quinolin-2(1H)-one. This method provides a pathway to 6-bromo-2-chloro-4-methylquinoline, highlighting its potential as a versatile synthetic intermediate (Wlodarczyk et al., 2011).

  • Nucleophilic Substitution Reactions : Research on the regiochemistry in nucleophilic substitution reactions of 6-bromo-2-methylquinoline-5,8-dione with various amines provides insights into the chemical behavior of bromo-methylquinoline derivatives, important for designing targeted chemical reactions (Choi & Chi, 2004).

Chemical Properties and Interactions

  • Aromatic Halogenation : Studies on the chlorination and iodination of methylquinoline derivatives, including 6-bromo variants, reveal insights into their chemical reactivity and potential for further chemical transformations (Tochilkin et al., 1983).

  • Phase Transfer Catalysis : The N-alkylation reaction of 4-chloro-6-methylquinolin-2(1H)-one under phase transfer catalysis conditions demonstrates the role of 6-bromo-4-chloro-5-methylquinoline in facilitating efficient chemical reactions (Organic Chemistry: An Indian Journal, 2014).

Crystal Structure and Molecular Analysis

  • Co-crystal Studies : Research on the crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with chloro-nitrobenzoic acids, including 6-bromo derivatives, offers valuable data on molecular interactions and crystal packing dynamics (Gotoh & Ishida, 2020).

  • Vibrational Spectroscopy : Studies using vibrational spectroscopic techniques on compounds like 7-bromo-5-chloro-8-hydroxyquinoline help in understanding the fundamental modes and structural properties of bromo-chloroquinolines (Arjunan et al., 2009).

Biological Applications and Interactions

  • Antibacterial Evaluation : A study on the synthesis and antibacterial evaluation of 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one showcases the potential biomedical applications of bromo-chloroquinoline derivatives (Ouerghi et al., 2021).

  • Metal Complexes and Biological Activities : The synthesis and biological evaluation of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and its metal complexes demonstrate the relevance of bromoquinoline derivatives in bioinorganic chemistry and potential therapeutic applications (Siddappa & Mayana, 2014).

Safety And Hazards

6-Bromo-4-chloro-5-methylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 according to Regulation (EC) No 1272/2008 . This means it is toxic if swallowed, may cause serious eye damage, and may cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

6-bromo-4-chloro-5-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-7(11)2-3-9-10(6)8(12)4-5-13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJIJBLHJIHQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC=CC(=C12)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-5-methylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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